molecular formula C9H11N3O B2385816 N-[(1R)-1-(pyrazin-2-yl)ethyl]prop-2-enamide CAS No. 2093997-06-7

N-[(1R)-1-(pyrazin-2-yl)ethyl]prop-2-enamide

Cat. No. B2385816
M. Wt: 177.207
InChI Key: FXGDREKVORXFOX-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of “N-[(1R)-1-(pyrazin-2-yl)ethyl]prop-2-enamide” is not directly available. However, the crystal structure of a related compound, hexaaqua-{(E)-N′-(1-(pyrazin-2-yl)ethylidene)isonicotinohydrazide-κ3N,N′,O}praseodym(III) trichloride monohydrate, has been reported4.



Chemical Reactions Analysis

The chemical reactions involving “N-[(1R)-1-(pyrazin-2-yl)ethyl]prop-2-enamide” are not explicitly documented. However, a study reported the reaction of pyrazine-2-amine with 5-bromothiophene-2-carboxylic acid to produce 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide5.



Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[(1R)-1-(pyrazin-2-yl)ethyl]prop-2-enamide” are not directly available.


Safety And Hazards

The safety and hazards associated with “N-[(1R)-1-(pyrazin-2-yl)ethyl]prop-2-enamide” are not directly available. However, a related study indicated that the synthesized compounds were non-toxic to human cells2.


Future Directions

The future directions for “N-[(1R)-1-(pyrazin-2-yl)ethyl]prop-2-enamide” are not directly available. However, the molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development2.


Please note that the information provided is based on the closest available research and may not fully represent the exact properties of “N-[(1R)-1-(pyrazin-2-yl)ethyl]prop-2-enamide”. Further research is needed to provide a more comprehensive understanding of this compound.


properties

IUPAC Name

N-[(1R)-1-pyrazin-2-ylethyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c1-3-9(13)12-7(2)8-6-10-4-5-11-8/h3-7H,1H2,2H3,(H,12,13)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXGDREKVORXFOX-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CN=C1)NC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=NC=CN=C1)NC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1R)-1-(pyrazin-2-yl)ethyl]prop-2-enamide

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